N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyrazine and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves the formation of the pyrazine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 2-chloropyrimidine with pyrazine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s potency .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)methyl-4-(trifluoromethyl)pyrimidin-2-amine
- N-(pyrazin-2-yl)methyl-4-(methyl)pyrimidin-2-amine
- N-(pyridin-2-yl)methyl-4-(methyl)pyrimidin-2-amine
Uniqueness
N-[(pyrazin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the pyrazine and pyrimidine rings, as well as the trifluoromethyl group. This combination can enhance the compound’s biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C10H8F3N5 |
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Molecular Weight |
255.20 g/mol |
IUPAC Name |
N-(pyrazin-2-ylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-1-2-16-9(18-8)17-6-7-5-14-3-4-15-7/h1-5H,6H2,(H,16,17,18) |
InChI Key |
MUHNFXRKJZFICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCC2=NC=CN=C2 |
Origin of Product |
United States |
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